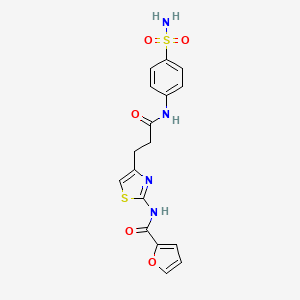

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c18-28(24,25)13-6-3-11(4-7-13)19-15(22)8-5-12-10-27-17(20-12)21-16(23)14-2-1-9-26-14/h1-4,6-7,9-10H,5,8H2,(H,19,22)(H2,18,24,25)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPFGZLWETYYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that compounds similar to N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide exhibit potent antimicrobial properties. For instance, derivatives with thiazole structures have been shown to inhibit the growth of various bacterial strains, including resistant pathogens .

2.2 Anticancer Potential

Studies have highlighted the anticancer potential of thiazole derivatives. The compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy .

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. The sulfamoyl group is believed to enhance the anti-inflammatory activity by modulating inflammatory mediators . This suggests that this compound could be effective in treating inflammatory diseases.

Antimicrobial Efficacy

A study demonstrated that thiazole derivatives showed significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .

Cancer Cell Studies

In vitro studies on cancer cell lines indicated that the compound reduced cell viability by inducing apoptosis through caspase activation and mitochondrial dysfunction . These findings suggest that further development could lead to effective anticancer agents.

Anti-inflammatory Research

Research has shown that compounds with similar structures can reduce pro-inflammatory cytokine levels in models of acute inflammation, indicating potential use for conditions like rheumatoid arthritis .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide (CAS 923226-70-4)

- Structure: Shares the thiazole-furan carboxamide core but substitutes the sulfamoylphenyl group with a 3-methoxybenzylamino-oxoethyl chain.

- Molecular Weight : 371.4 g/mol (C₁₈H₁₇N₃O₄S) vs. ~423.4 g/mol (estimated for the target compound, C₁₇H₁₈N₄O₅S₂).

- The sulfonamide in the target compound may improve binding to polar enzyme active sites (e.g., carbonic anhydrase inhibitors) .

Chlorophenyl-Thiazole Derivatives

- Example: Methyl 3-(N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-N-(4-Sulfamoylphenyl)Amino)Propanoate (Compound 27) .

- Structure : Replaces the furan carboxamide with a methyl ester and substitutes the sulfamoylphenyl with a 4-chlorophenyl group.

- Esterification (as in Compound 27) vs. amidation (target compound) alters reactivity and bioavailability .

Hydrazone and Pyrazole Derivatives

- Example: 4-(N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-N-(3-Hydrazinyl-3-Oxopropyl)Amino)Benzenesulfonamide (Compound 28) .

- Structure : Features a hydrazine-linked oxopropyl chain instead of the target’s 3-oxo-propyl-sulfamoylphenyl group.

- Key Differences :

Quinazoline-Furan Hybrids

- Example: Alfuzosin Hydrochloride Impurity A (N-[3-[(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)(Methyl)Amino]Propyl]Furan-2-Carboxamide) .

- Structure : Replaces the thiazole with a quinazoline ring.

- The dimethylamino group in Impurity A increases basicity, contrasting with the sulfonamide’s acidity in the target .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Polarity | Metabolic Stability | Solubility (Predicted) |

|---|---|---|---|

| Sulfamoylphenyl (Target) | High | Moderate-High | Moderate (aqueous) |

| 4-Chlorophenyl (Compound 27) | Low | Low-Moderate | Low (lipophilic) |

| Methoxybenzyl (CAS 923226-70-4) | Moderate | Moderate | Low-Moderate |

| Quinazoline (Impurity A) | Moderate | High | Low |

Research Findings and Implications

- Sulfonamide Advantage : The target’s sulfamoyl group may confer selectivity for sulfonamide-binding enzymes (e.g., dihydrofolate reductase), similar to sulfa drugs .

- Synthetic Challenges : Esterification and hydrazone formation (as in –3) require stringent conditions, suggesting the target’s synthesis may involve costly purification steps.

- Stability : The target’s amide linkages likely enhance stability over ester or hydrazone analogs, as seen in protease resistance studies .

Biological Activity

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1040654-45-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. Its structure features a thiazole ring, a furan moiety, and a sulfamoyl group, which contribute to its biological activity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfamoyl derivatives. For instance, compounds with structural similarities have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response .

- Antimicrobial Activity : The presence of the sulfamoyl group indicates potential antibacterial properties. Compounds with similar functionalities have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated against cancer cell lines such as MCF-7 (breast cancer). Compounds structurally related to this compound have demonstrated IC50 values indicative of moderate cytotoxicity .

Biological Activity Data Table

Case Studies

- Antimicrobial Efficacy : A study investigating various sulfamoyl derivatives found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the effectiveness of such compounds in overcoming biofilm-associated infections .

- Cytotoxic Effects : In vitro studies on MCF-7 cells indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .

Q & A

Q. What synthetic strategies are commonly employed for preparing thiazole-furan hybrid compounds like N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amidation : Coupling carboxylic acids (e.g., furan-2-carboxamide) with amines using activating agents like HATU or EDCI (e.g., , compounds 29–31).

- Thiazole Ring Formation : Cyclization via Hantzsch thiazole synthesis using α-haloketones and thioureas (, compound 4c).

- Purification : Flash chromatography (e.g., , compound 4l) or recrystallization (, compound 4a) to achieve >95% purity (HPLC, ).

Key challenges include optimizing reaction time and catalyst selection (e.g., CuI in ) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., compound 31 in showed 13C NMR peaks at δ 167.2 for the carbonyl group) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680 cm⁻¹ in ) .

- HPLC-MS : Validates molecular weight (e.g., m/z 583.024 for a related compound in ) and purity (>98% in ) .

Q. How are solubility and stability optimized for in vitro assays?

- Methodological Answer :

- Solvent Screening : Use DMSO for initial stock solutions, diluted in PBS or cell culture media.

- Stability Studies : Monitor degradation via LC-MS under physiological pH (e.g., 7.4) and temperature (37°C) over 24–72 hours .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinases, proteases) with fluorescence/colorimetric readouts.

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. How to address low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Characterization : Use TLC or LC-MS to identify bottlenecks (e.g., , compound 69: 6% yield due to steric hindrance).

- Catalyst Optimization : Switch from CuI to Pd-based catalysts for Suzuki couplings ( vs. 10) .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with improved target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., ’s focus on trifluoromethyl group interactions).

- QM/MM Simulations : Study reaction mechanisms (e.g., amidation transition states) using Gaussian or ORCA () .

Q. What strategies resolve NMR data contradictions in structurally similar analogs?

- Methodological Answer :

- Variable Temperature NMR : Differentiate dynamic processes (e.g., rotamers in , compound 29).

- 2D NMR (COSY, NOESY) : Assign overlapping peaks in crowded regions (e.g., aromatic protons in , compound 4g) .

Q. How to elucidate metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- LC-HRMS/MS : Identify Phase I/II metabolites in liver microsomes or hepatocytes.

- Isotope Labeling : Use 14C-labeled compounds to track metabolic fate (e.g., ’s focus on lipophilicity and stability) .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

Q. How to validate target engagement in cellular models with conflicting bioactivity data?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by thermal stabilization.

- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells (e.g., ’s SAR studies on benzothiazole derivatives) .

Data Contradiction Analysis

- Example : Conflicting cytotoxicity data across analogs (e.g., ’s compound 4c: 73% yield vs. 4j: unspecified yield).

- Resolution :

Verify purity via HPLC (e.g., ’s 98–99% purity threshold).

Control for solvent residues (e.g., DMF in ) using ICP-MS.

Replicate assays with orthogonal methods (e.g., ATP vs. resazurin assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.